molecular formula C21H19BrN4O B13942896 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

Cat. No.: B13942896
M. Wt: 423.3 g/mol
InChI Key: PYGDILIIHLVFRL-UHFFFAOYSA-N
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Description

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one is a complex organic compound with the molecular formula C21H19BrN4O . It is characterized by the presence of a pyrrolidin-2-one ring, a quinoline moiety, and a pyridine ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the quinoline and pyridine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-(7-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
  • 1-[(2-(7-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
  • 1-[(2-(7-Iodoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

Uniqueness

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

1-[[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

InChI

InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3

InChI Key

PYGDILIIHLVFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br

Origin of Product

United States

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